6-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-3-6-5(4-10-8)2-7(11-6)9(12)13/h2-4,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVWQTZKABVAOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C=C(NC2=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Steps
Starting Material Preparation:
- Commercially available substituted pyridines such as 2-bromo-5-methylpyridine are oxidized and nitrated to form key intermediates like 2-bromo-5-methyl-4-nitropyridine 1-oxide.
Formation of Pyrrolo[3,2-c]pyridine Core:
- The nitro-substituted pyridine oxide intermediate undergoes cyclization in the presence of reducing agents (e.g., iron powder and acetic acid) to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.
Introduction of Methoxy Group:
- The bromine substituent at position 6 is substituted with a methoxy group via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions using methanol or methoxy reagents.
-
- The 2-position is functionalized to introduce the carboxylic acid group, often through lithiation followed by carbonation or via ester intermediates followed by hydrolysis.
Detailed Preparation Procedures
Preparation of Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylates (Related Intermediates)
- Pyrrolo[2,3-c]pyridine esters are synthesized by dissolving precursor compounds in ethanol and hydrogenating over 10% Pd/C catalyst under argon atmosphere.
- The catalyst is removed by filtration, and the solvent evaporated to yield esters in 75–85% yield.
- These esters serve as precursors for the carboxylic acid derivatives after hydrolysis.
Hydrolysis to Carboxylic Acid
- The esters are refluxed with 2M sodium hydroxide in ethanol for 1–2 hours.
- After evaporation of solvent, acidification with acetic acid to pH 4.0 precipitates the carboxylic acid.
- The product is filtered, washed, and dried, yielding this compound with yields around 70–95%.
Representative Reaction Scheme (Summary)
| Step | Reactants/Conditions | Product/Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-bromo-5-methylpyridine + m-chloroperbenzoic acid | 2-bromo-5-methylpyridine-1-oxide | - | Oxidation step |
| 2 | Nitration with fuming nitric acid/sulfuric acid | 2-bromo-5-methyl-4-nitropyridine 1-oxide | - | Introduction of nitro group |
| 3 | Reaction with N,N-dimethylformamide dimethyl acetal | Key intermediate for cyclization | - | Preparation for ring closure |
| 4 | Iron powder, acetic acid cyclization | 6-bromo-1H-pyrrolo[3,2-c]pyridine | - | Formation of fused ring system |
| 5 | Methoxy substitution (nucleophilic or Pd-catalyzed) | 6-methoxy-1H-pyrrolo[3,2-c]pyridine derivative | - | Introduction of methoxy group |
| 6 | Ester hydrolysis with NaOH, acidification | This compound | 70–95 | Final carboxylic acid formation |
Research Findings and Optimization
- The cyclization step to form the pyrrolo[3,2-c]pyridine core is critical and is optimized using iron powder as a reducing agent in acetic acid, providing high yields and purity.
- The methoxy substitution is typically achieved under mild conditions to avoid degradation of the heterocyclic system.
- Hydrolysis conditions (base concentration, reflux time) are optimized to maximize yield while minimizing side reactions.
- Purification is commonly done by recrystallization or flash chromatography, with solvents such as dichloromethane, ethyl acetate, and methanol used depending on intermediate polarity.
- Spectroscopic data (IR, 1H-NMR) confirm the structure and purity of the final compound, matching literature values.
Summary Table of Preparation Methods
| Method Step | Reagents/Conditions | Yield Range (%) | Comments |
|---|---|---|---|
| Oxidation of pyridine | m-Chloroperbenzoic acid | Not specified | Prepares pyridine N-oxide intermediate |
| Nitration | Fuming nitric acid, sulfuric acid | Not specified | Introduces nitro group |
| Cyclization | Iron powder, acetic acid | High | Key step for fused ring formation |
| Methoxy substitution | Methanol or Pd-catalyzed coupling | Moderate to high | Introduces methoxy group |
| Ester hydrolysis to acid | NaOH (2M), reflux, acidification | 70–95 | Final step to obtain carboxylic acid |
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the carboxylic acid group can produce alcohols or aldehydes .
Scientific Research Applications
Medicinal Chemistry
6-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid has shown promise in drug discovery, particularly in the development of novel therapeutic agents. Its unique structure allows it to interact with various biological targets.
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. Research indicates that pyrrolo[3,2-c]pyridine derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of this compound have been tested against various cancer cell lines, showing selective cytotoxicity.
Neuroprotective Effects
There is growing interest in the neuroprotective potential of this compound. Pyrrolo[3,2-c]pyridine derivatives are being investigated for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
The biological activities of this compound extend beyond anticancer effects:
- Antimicrobial Properties: Studies indicate that compounds with similar structures possess antimicrobial activity against a range of pathogens, including bacteria and fungi.
- Anti-inflammatory Effects: There is evidence suggesting that this compound may help reduce inflammation, making it a candidate for treating inflammatory diseases.
Synthetic Utility
In synthetic organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its functional groups allow for further modifications through standard organic reactions such as:
- Esterification : To create esters for various applications.
- Amidation : To produce amides which can be biologically active.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various pyrrolo[3,2-c]pyridine derivatives. The results demonstrated significant inhibition of tumor growth in vitro and in vivo models when treated with compounds structurally related to this compound.
Case Study 2: Neuroprotective Mechanisms
Research conducted at a prominent neuroscience institute explored the neuroprotective effects of this compound on neuronal cell cultures exposed to neurotoxic agents. The study found that treatment with this compound significantly reduced cell death and improved cell viability.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . By inhibiting FGFR signaling, these compounds can induce apoptosis and inhibit the proliferation and migration of cancer cells .
Comparison with Similar Compounds
Positional Isomers and Ring Fusion Variations
- 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) : The methoxy group at the 5-position alters electronic distribution compared to the 6-methoxy analog. NMR data (DMSO-d6: δ 4.02 ppm for OCH3) and a yield of 80% highlight efficient synthesis via NaOH-mediated hydrolysis .
- 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10d) : This isomer exhibits distinct spectral properties (e.g., IR: 1718 cm⁻¹ for C=O) and a higher melting point (269–271°C), suggesting stronger intermolecular interactions due to substituent positioning .
- 6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid : The chloro group at the 6-position (electron-withdrawing) increases acidity of the carboxylic acid and reduces solubility in polar solvents. It is marketed as a pharmaceutical intermediate (CAS: 800401-54-1) .
- 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (CAS: 1000341-77-4): Substitution at the 3-position instead of 2 and bromine’s bulkiness may hinder reactivity in coupling reactions.
Core Structure Variations
- Furo[3,2-c]pyridine-2-carboxylic acid : Replacing the pyrrole ring with furan introduces an oxygen atom, enhancing hydrogen-bonding capacity and altering electronic properties. This compound is utilized in synthesizing heterocyclic drugs and materials .
- 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid (CAS: 112766-32-2): The shifted ring fusion ([3,2-b] vs.
Physicochemical and Pharmacological Properties
- Acidity : The 6-methoxy derivative’s carboxylic acid (pKa ~3–4) is less acidic than its 6-chloro counterpart due to the electron-donating methoxy group.
- Solubility : Methoxy-substituted derivatives generally exhibit better aqueous solubility than halogenated analogs, critical for drug bioavailability.
- Chloro and bromo derivatives may serve as kinase inhibitors due to halogen interactions .
Biological Activity
6-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid (CAS No. 1260383-27-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₉H₈N₂O₃
- Molecular Weight : 192.17 g/mol
Pharmacological Properties
Research indicates that derivatives of pyrrolo[3,2-c]pyridine exhibit a broad spectrum of pharmacological activities, including:
- Antitumor Activity : Compounds within this class have shown promise in inhibiting tumor growth. For instance, studies have indicated that certain pyrrolo[3,2-c]pyridine derivatives can induce apoptosis in cancer cells by affecting key signaling pathways such as the Hedgehog signaling pathway .
- Antiviral and Antimycobacterial Effects : Some derivatives have demonstrated significant antiviral activity against respiratory syncytial virus (RSV) and antimycobacterial properties against Mycobacterium tuberculosis (Mtb). For example, specific compounds were evaluated for their activity against RSV, showing effective inhibition at low concentrations .
- Analgesic and Sedative Effects : Pyrrolo[3,2-c]pyridine derivatives have been investigated for their potential use as analgesics and sedatives. The presence of specific substituents on the pyridine ring has been linked to enhanced efficacy in pain relief .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by various structural modifications:
- Substituent Effects : The introduction of different functional groups at specific positions on the pyridine ring can significantly alter the compound's biological activity. For instance, the presence of electron-donating groups has been correlated with increased potency against various targets .
- Ring Modifications : Modifications to the pyrrole moiety have also been shown to impact the overall pharmacological profile of the compound. Research suggests that maintaining specific structural features while altering substituents can enhance desired biological effects while minimizing toxicity .
Case Studies
- Antitumor Study : A study evaluated a series of pyrrolo[3,2-c]pyridine derivatives for their cytotoxic effects on human cancer cell lines. The most potent derivative exhibited an IC50 value comparable to established chemotherapeutics, indicating significant potential for further development .
- Antiviral Activity : In vitro assays demonstrated that certain derivatives had IC50 values below 10 µM against RSV. These findings suggest that modifications to the core structure may enhance binding affinity and efficacy against viral targets .
Summary Table of Biological Activities
Q & A
Q. What are reliable synthetic routes for preparing 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid?
- Methodological Answer : A common approach involves oxidation of substituted pyridine precursors. For example, potassium permanganate in aqueous acidic conditions can oxidize methoxy-substituted methylpyridines to carboxylic acids. Alternatively, sodium methoxide-mediated nucleophilic substitution (e.g., replacing bromine with methoxy groups) followed by acid hydrolysis is effective. Reaction optimization should focus on temperature control (90–95°C for permanganate oxidation) and stoichiometric ratios (e.g., 0.44 mol KMnO₄ per 0.1 mol substrate) to achieve yields >80% .
Q. How can elemental analysis and NMR spectroscopy validate the purity and structure of this compound?
- Methodological Answer : Elemental analysis (e.g., C, H, N) should match calculated values (e.g., C: 54.92%, H: 4.57%, N: 9.15% for C₇H₇NO₃ derivatives). Discrepancies >0.3% indicate impurities. NMR (DMSO-d₆ or CDCl₃) should resolve characteristic signals:
- Methoxy group: δ 3.8–4.0 ppm (singlet).
- Pyrrolopyridine protons: δ 7.0–8.3 ppm (multiplet).
- Carboxylic acid proton: δ 9.2–13.9 ppm (broad) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use PPE (nitrile gloves, safety goggles, lab coat) and work in a fume hood. Avoid inhalation/contact with skin. Store in a cool, dry place away from strong oxidizers. Waste disposal must comply with local regulations for organic acids .
Advanced Research Questions
Q. How does regioselectivity impact functionalization of the pyrrolopyridine core?
- Methodological Answer : Substituent position (e.g., methoxy at C6 vs. C4) dictates reactivity. Electrophilic aromatic substitution favors electron-rich positions. For example, bromination at C6 requires directing groups (e.g., methoxy) to activate specific sites. Computational modeling (DFT) or Hammett parameters can predict regioselectivity. Experimental validation via LC-MS or X-ray crystallography is critical .
Q. How can contradictions in synthetic yields be resolved?
- Methodological Answer : Yield discrepancies (e.g., 47% vs. 84% in similar oxidation reactions) arise from:
- Reagent purity : Use >95% KMnO₄ (GC/HPLC-grade).
- Reaction time : Optimize via TLC monitoring (e.g., 3–6 hours).
- Workup : Acidification to pH 2–4 ensures precipitation of the carboxylic acid. Copper salt recrystallization improves purity .
Q. What strategies enhance solubility for biological assays?
- Methodological Answer : Convert the carboxylic acid to sodium salts (neutralize with NaOH) or ester prodrugs (e.g., methyl ester). Solubility in DMSO (>10 mM) is typical. For in vitro assays, use co-solvents (≤10% v/v PEG-400) to maintain compound stability .
Q. How can structural analogs be designed to study structure-activity relationships (SAR)?
- Methodological Answer :
- Core modifications : Replace methoxy with halogens (Cl, F) or alkyl groups.
- Heterocycle fusion : Introduce pyrazole or pyrimidine rings (e.g., pyrazolo[3,4-b]pyridine analogs).
- Bioisosteres : Substitute the carboxylic acid with tetrazoles or sulfonamides.
Synthetic routes for analogs often involve Suzuki coupling or Ullmann reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
